2-(2-Chlorobenzyl)-6-methylphenol

Description

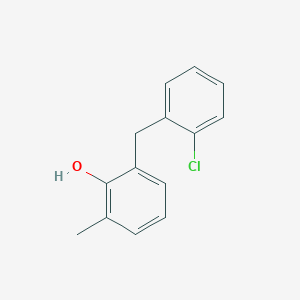

2-(2-Chlorobenzyl)-6-methylphenol is a phenolic derivative characterized by a 2-chlorobenzyl group at the second position and a methyl group at the sixth position of the phenol ring. The chlorine atom and methyl substituent influence its electronic, steric, and physicochemical properties, making it a compound of interest in organic synthesis and pharmaceutical applications.

Properties

CAS No. |

6279-16-9 |

|---|---|

Molecular Formula |

C14H13ClO |

Molecular Weight |

232.70 g/mol |

IUPAC Name |

2-[(2-chlorophenyl)methyl]-6-methylphenol |

InChI |

InChI=1S/C14H13ClO/c1-10-5-4-7-12(14(10)16)9-11-6-2-3-8-13(11)15/h2-8,16H,9H2,1H3 |

InChI Key |

AOLOWUNFARZOGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)CC2=CC=CC=C2Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorobenzyl)-6-methylphenol typically involves the reaction of 2-chlorobenzyl chloride with 6-methylphenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorobenzyl)-6-methylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The chlorobenzyl group can be reduced to form the corresponding benzyl alcohol.

Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as ammonia or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Quinones

Reduction: Benzyl alcohol derivatives

Substitution: Amino or thiol-substituted benzyl derivatives

Scientific Research Applications

2-(2-Chlorobenzyl)-6-methylphenol has a wide range of scientific research applications, including:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Studied for its antimicrobial properties and potential use in disinfectants and preservatives.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.

Industry: Used in the formulation of cleaning agents and personal care products due to its antimicrobial properties.

Mechanism of Action

The antimicrobial action of 2-(2-Chlorobenzyl)-6-methylphenol is primarily due to its ability to disrupt the cell membranes of microorganisms. The phenolic group interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. The chlorobenzyl group enhances the lipophilicity of the compound, allowing it to penetrate the cell membrane more effectively.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

Acidity and Reactivity: The phenol group in this compound confers higher acidity compared to methoxy or amino derivatives (e.g., ). This acidity facilitates deprotonation, enabling participation in hydrogen bonding or electrophilic substitution reactions .

Tautomerism: Analogues with iminomethyl groups (e.g., ) exhibit tautomerism, influenced by intramolecular hydrogen bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.